5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid
Description
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDHRKQMMXWKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364029 | |
| Record name | 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885958-97-4 | |
| Record name | 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via α-Bromoacetophenones and Urea Derivatives
A versatile and widely used method involves the condensation of appropriately substituted α-bromoacetophenones with urea or hydroxylamine derivatives to form the isoxazole ring. This approach has been optimized in recent studies for substituted 1,2-oxazoles and related heterocycles.
- Step 1: Synthesis of α-bromo-3,5-difluoroacetophenone as the key intermediate.
- Step 2: Condensation of this α-bromoacetophenone with urea or hydroxylamine under controlled conditions (e.g., microwave-assisted heating in dimethylformamide at ~120 °C) to form the 1,2-oxazole ring.
- Step 3: Subsequent functional group transformations to introduce the carboxylic acid at the 3-position, often via hydrolysis of ester intermediates.
This method benefits from high regioselectivity and good yields, as demonstrated in the synthesis of related isoxazole-3-carboxylic acids with various aromatic substitutions.
Lithiation and Carboxylation of 3-Phenyl-5-chloroisoxazoles
An alternative classical approach involves:
- Preparation of 3-phenyl-5-chloroisoxazoles as precursors.
- Treatment with strong bases such as n-butyllithium to generate a lithio intermediate at the 5-position.
- Carboxylation of the lithio intermediate by bubbling carbon dioxide to afford the 5-carboxylic acid derivative.
This method was originally developed for 3-phenylisoxazole-5-carboxylic acids and can be adapted for 3,5-difluorophenyl substituents by preparing the corresponding chloroisoxazole precursors.
Nucleophilic Substitution on 5-Chloroisoxazoles
The 5-chloro substituent in 3-phenyl-5-chloroisoxazoles can be displaced by nucleophiles such as alkoxides or thiolates to form 5-alkoxy or 5-thioalkoxy derivatives, which can then be converted to carboxylic acids through oxidation or hydrolysis steps. This method provides a route to functionalized isoxazole carboxylic acids with diverse substituents.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Bromoacetophenone synthesis | Bromination of 3,5-difluoroacetophenone | ~80-90 | Bromination typically with N-bromosuccinimide (NBS) in suitable solvent |
| 2 | Cyclization with urea/hydroxylamine | Microwave heating at 120 °C in DMF | 70-85 | Efficient ring closure to 1,2-oxazole ring |
| 3 | Ester hydrolysis | LiOH in THF/MeOH/H2O mixture | 80-95 | Converts ester intermediates to carboxylic acid |
| 4 | Lithiation and carboxylation | n-Butyllithium, CO2 bubbling at low temperature | 60-75 | Requires careful temperature control to avoid decomposition |
| 5 | Nucleophilic substitution | Sodium hydride, alcohol or thiol nucleophiles in THF | 65-80 | Followed by hydrolysis or oxidation to carboxylic acid |
Research Findings and Optimization
- The cyclization method using α-bromoacetophenones and urea derivatives has been optimized to improve regioselectivity and yield by controlling temperature and solvent conditions.
- Lithiation/carboxylation methods require strict anhydrous conditions and temperature control to prevent side reactions and decomposition of sensitive intermediates.
- Substituents on the phenyl ring, such as fluorine atoms at the 3,5-positions, influence the reactivity and stability of intermediates, often requiring tailored reaction times and reagent stoichiometry.
- Hydrolysis of ester intermediates to the free acid is typically performed under mild basic conditions to avoid ring opening or degradation of the isoxazole ring.
Summary Table of Preparation Routes
| Method | Key Intermediates | Advantages | Limitations |
|---|---|---|---|
| α-Bromoacetophenone + Urea | α-Bromo-3,5-difluoroacetophenone | High regioselectivity, versatile | Requires preparation of α-bromo intermediate |
| Lithiation and Carboxylation | 3-Phenyl-5-chloroisoxazole | Direct carboxylation, well-established | Sensitive to moisture, temperature control needed |
| Nucleophilic Substitution | 5-Chloroisoxazole derivatives | Allows diverse functionalization | Multi-step, requires further oxidation/hydrolysis |
Chemical Reactions Analysis
Types of Reactions
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The oxazole ring and carboxylic acid group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or catalysts.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the oxazole ring and carboxylic acid group.
Scientific Research Applications
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Substituent Position Variations in Difluorophenyl-Oxazole Derivatives
- 5-(2,5-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid: Structural Difference: Fluorines at the 2- and 5-positions of the phenyl ring instead of 3- and 5-positions. However, altered electronic effects may weaken interactions with aromatic-binding enzyme pockets .
5-(2,6-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid :
- Structural Difference : Fluorines at the 2- and 6-positions.
- Impact : The symmetric 2,6-substitution creates a sterically bulky environment, which may hinder rotation of the phenyl ring and reduce binding flexibility in biological targets. This configuration could also lower solubility compared to the 3,5-isomer .
Heterocycle Core Modifications
5-(2,3,5-Trifluorophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid :
- Structural Difference : Replaces the 1,2-oxazole core with a 1,2,4-oxadiazole ring and adds a third fluorine at the phenyl 3-position.
- Impact : The oxadiazole ring has higher metabolic stability due to reduced susceptibility to oxidative degradation. The trifluorophenyl group increases lipophilicity (logP), enhancing membrane permeability but risking off-target interactions .
- 3-(3-Chloro-2-Fluorophenyl)-4,5-Dihydro-1,2-Oxazole-5-Carboxylic Acid: Structural Difference: Incorporates a dihydro-oxazole ring (saturated) and substitutes chlorine at the phenyl 3-position. The chlorine atom introduces stronger electron-withdrawing effects than fluorine, which may alter acidity (pKa) of the carboxylic acid group. This compound is noted for use as a drug impurity reference standard .
Comparative Data Table
Biological Activity
5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 885958-97-4) is a heterocyclic compound known for its diverse biological activities. This compound features an oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H5F2NO3
- Molecular Weight : 225.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to act as a competitive inhibitor of specific enzymes involved in metabolic pathways. For instance, it exhibits inhibition against acetyl-CoA binding sites, which is crucial for several biochemical processes .
- Cell Signaling Modulation : It influences signaling pathways associated with inflammation and cell proliferation. The presence of the carboxylic acid group allows it to mimic natural substrates, enhancing its binding affinity to target enzymes .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of human leukemia and breast cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 110 | Competitive inhibition of acetyl-CoA |
| U-937 (leukemia) | <200 | Modulation of apoptosis pathways | |
| Anti-inflammatory | Various inflammatory models | Not specified | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a recent study focusing on the anticancer properties of this compound, researchers evaluated its effects on human leukemia cells. The compound demonstrated an IC50 value of approximately 110 μM against U-937 cells, indicating significant cytotoxicity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and upregulation of p53 expression levels .
Comparative Analysis with Similar Compounds
Comparative studies have highlighted the unique efficacy of this compound relative to other oxazole derivatives. For instance:
| Compound Name | IC50 Value (μM) | Activity Type |
|---|---|---|
| 5-(3,5-Difluorophenyl)-1,2-Oxazole- | 110 | Anticancer |
| Other Oxazole Derivative A | >200 | Anticancer |
| Other Oxazole Derivative B | 150 | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
